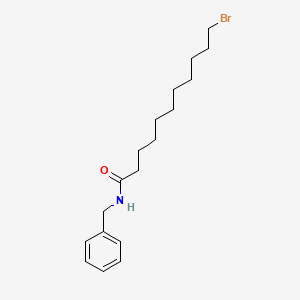
Docosanoic acid;morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosanoic acid can be synthesized through the hydrogenation of erucic acid, which is derived from rapeseed oil . The process involves the catalytic hydrogenation of erucic acid in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions.
Morpholine is typically synthesized from diethylene glycol and ammonia through a cyclization reaction . The reaction involves heating diethylene glycol with ammonia in the presence of a catalyst such as zinc oxide at elevated temperatures.
Industrial Production Methods: Industrial production of docosanoic acid involves the extraction and purification of behenic acid from natural sources such as peanut oil and rapeseed oil . The extracted acid is then subjected to further purification processes to obtain high-purity docosanoic acid.
Morpholine is produced industrially by the reaction of diethylene glycol with ammonia under high pressure and temperature conditions . The reaction is carried out in the presence of a catalyst, and the resulting morpholine is purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Docosanoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride.
Morpholine undergoes nucleophilic substitution reactions, where the nitrogen atom in the morpholine ring acts as a nucleophile . Common reagents used in these reactions include alkyl halides and acyl chlorides.
Major Products Formed: Oxidation of docosanoic acid typically results in the formation of shorter-chain fatty acids and carbon dioxide . Reduction of docosanoic acid can yield docosanol, a long-chain alcohol.
Nucleophilic substitution reactions of morpholine can produce various substituted morpholine derivatives, depending on the nature of the electrophile used in the reaction .
Scientific Research Applications
Docosanoic acid and morpholine have a wide range of scientific research applications. In chemistry, docosanoic acid is used as a surfactant and emulsifying agent . In biology, it is used in the study of lipid metabolism and as a component of lipid-based drug delivery systems . In medicine, docosanoic acid is used in the formulation of topical creams and ointments .
Morpholine is used in the synthesis of various pharmaceuticals and agrochemicals . It is also used as a corrosion inhibitor in boiler water treatment and as a solvent in organic synthesis .
Mechanism of Action
Docosanoic acid exerts its effects by interacting with lipid membranes and altering their fluidity and permeability . It can also act as a precursor for the synthesis of other bioactive lipids.
Morpholine acts as a nucleophile in chemical reactions, where it donates a pair of electrons to form a new chemical bond . In biological systems, morpholine derivatives can interact with various molecular targets, including enzymes and receptors .
Comparison with Similar Compounds
Docosanoic acid is similar to other long-chain saturated fatty acids such as stearic acid and palmitic acid . docosanoic acid has a longer carbon chain, which imparts unique physical and chemical properties.
Morpholine is similar to other heterocyclic amines such as piperidine and pyrrolidine . Morpholine’s unique structure, which includes both an oxygen and a nitrogen atom in the ring, gives it distinct reactivity and solubility properties.
List of Similar Compounds:- Stearic acid
- Palmitic acid
- Piperidine
- Pyrrolidine
Properties
CAS No. |
65520-70-9 |
|---|---|
Molecular Formula |
C26H53NO3 |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
docosanoic acid;morpholine |
InChI |
InChI=1S/C22H44O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-3-6-4-2-5-1/h2-21H2,1H3,(H,23,24);5H,1-4H2 |
InChI Key |
QVIIBOBYIZATCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




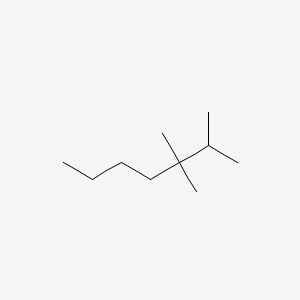
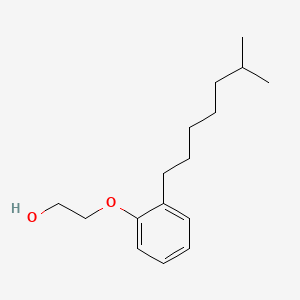
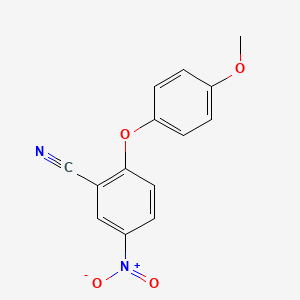
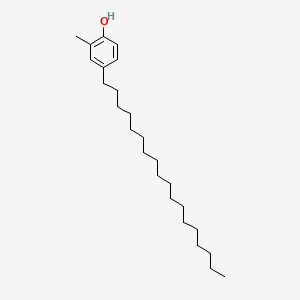
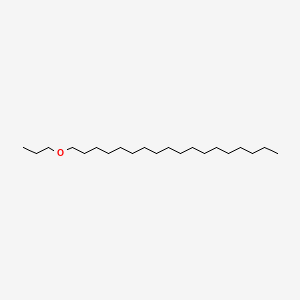
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
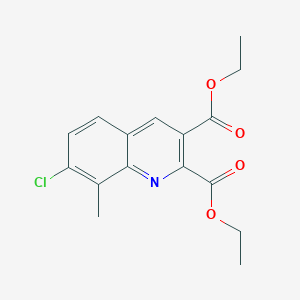
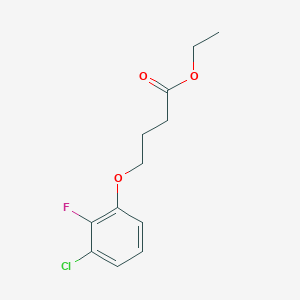

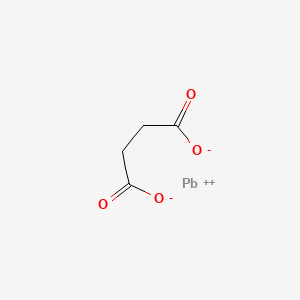
![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
